Cas no 2034410-55-2 (3-1-(furan-3-carbonyl)pyrrolidin-3-yl-1,2,4-oxadiazole)

3-1-(Furan-3-carbonyl)pyrrolidin-3-yl-1,2,4-oxadiazole is a heterocyclic compound featuring a fused pyrrolidine-oxadiazole core with a furan-3-carbonyl substituent. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The oxadiazole moiety enhances metabolic stability and binding affinity, while the furan ring contributes to π-stacking interactions and solubility. Its rigid scaffold makes it a valuable intermediate for designing biologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. The compound’s synthetic versatility allows for further functionalization, enabling tailored modifications for specific research or industrial applications. Careful handling is advised due to its reactive functional groups.
3-1-(furan-3-carbonyl)pyrrolidin-3-yl-1,2,4-oxadiazole structure
2034410-55-2 structure
Product Name:3-1-(furan-3-carbonyl)pyrrolidin-3-yl-1,2,4-oxadiazole
CAS No:2034410-55-2
MF:C11H11N3O3
MW:233.223342180252
CID:6206332
PubChem ID:121019574
Update Time:2025-10-21

3-1-(furan-3-carbonyl)pyrrolidin-3-yl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-1-(furan-3-carbonyl)pyrrolidin-3-yl-1,2,4-oxadiazole
    • furan-3-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
    • (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone
    • F6524-1912
    • 2034410-55-2
    • 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
    • AKOS026694070
    • Inchi: 1S/C11H11N3O3/c15-11(9-2-4-16-6-9)14-3-1-8(5-14)10-12-7-17-13-10/h2,4,6-8H,1,3,5H2
    • InChI Key: YZSUAYHUYOATPE-UHFFFAOYSA-N
    • SMILES: O=C(C1=COC=C1)N1CCC(C2=NOC=N2)C1

Computed Properties

  • Exact Mass: 233.08004122g/mol
  • Monoisotopic Mass: 233.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 72.4Ų

3-1-(furan-3-carbonyl)pyrrolidin-3-yl-1,2,4-oxadiazole Pricemore >>

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Additional information on 3-1-(furan-3-carbonyl)pyrrolidin-3-yl-1,2,4-oxadiazole

Introduction to 3-1-(furan-3-carbonyl)pyrrolidin-3-yl-1,2,4-oxadiazole (CAS No. 2034410-55-2)

3-1-(furan-3-carbonyl)pyrrolidin-3-yl-1,2,4-oxadiazole is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2034410-55-2, represents a fusion of multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development. The molecular structure incorporates a furan moiety linked to a pyrrolidine ring, which is further connected to a 1,2,4-oxadiazole scaffold. This arrangement not only imparts distinct electronic and steric characteristics but also opens up diverse avenues for biological activity modulation.

The furan component in the molecule is known for its ability to participate in hydrogen bonding and π-stacking interactions, which can be crucial for binding affinity and selectivity in biological targets. The pyrrolidine ring is another key pharmacophore that is frequently encountered in bioactive molecules, often contributing to metabolic stability and favorable pharmacokinetic profiles. The presence of the 1,2,4-oxadiazole ring adds another layer of complexity, as this heterocycle is well-documented for its role in various pharmacological applications, including antimicrobial, antiviral, and anticancer activities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of 3-1-(furan-3-carbonyl)pyrrolidin-3-yl-1,2,4-oxadiazole with biological targets. Studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory and neurodegenerative diseases. For instance, the structural features of this molecule could facilitate binding to cyclooxygenase (COX) enzymes or other inflammatory mediators, potentially leading to therapeutic benefits similar to those observed with nonsteroidal anti-inflammatory drugs (NSAIDs), albeit with unique mechanisms of action.

In addition to its potential therapeutic applications, the synthesis of 3-1-(furan-3-carbonyl)pyrrolidin-3-yl-1,2,4-oxadiazole has been optimized through various synthetic routes to enhance yield and purity. Modern synthetic methodologies often leverage transition metal catalysis and green chemistry principles to minimize waste and improve efficiency. The incorporation of the furan moiety into the pyrrolidine core has been achieved through multi-step reactions involving condensation and cyclization processes. The final step involves linking the 1,2,4-oxadiazole ring through a carbonyl-mediated reaction, ensuring the formation of a stable and well-defined molecular framework.

The pharmacological evaluation of 3-1-(furan-3-carbonyl)pyrrolidin-3-yl-1,2,4-oxadiazole has been conducted using both in vitro and in vivo models. In vitro assays have revealed promising activity against several disease-relevant targets, including kinases involved in cancer progression and enzymes associated with inflammatory responses. Notably, the compound has demonstrated selectivity over off-target proteins, reducing the risk of adverse effects. In vivo studies have further supported these findings by showing therapeutic efficacy in animal models of inflammation and pain.

The potential applications of this compound extend beyond traditional pharmaceutical uses. Researchers are exploring its utility in agrochemicals and specialty chemicals due to its structural versatility. For example, derivatives of 3-(furan-carbonyl)pyrrolidinyl)-1H-indazoles have shown herbicidal properties, suggesting that modifications to this core structure could lead to novel crop protection agents. This interdisciplinary approach highlights the broad applicability of heterocyclic compounds like 3-(furan-carbonyl)pyrrolidinyl)-1H-indazoles across multiple industries.

The development of novel drug candidates relies heavily on understanding their physicochemical properties, such as solubility, permeability across biological membranes (P-glycoprotein), and metabolic stability. Computational tools like Quantitative Structure-Affinity Relationship (QSAR) modeling have been employed to predict these properties for 3-(furan-carbonyl)pyrrolidinyl)-1H-indazoles, aiding in rational drug design. These predictions guide experimental efforts by identifying key structural features that contribute to desired pharmacokinetic profiles.

The synthesis of complex heterocyclic compounds like (5E)-5-fluoro-N'-[(5-furylcarbonylamino)methyl]-N-methylidenepropanenitrile involves intricate organic transformations that require careful optimization. Recent advances in flow chemistry have enabled more efficient production of such molecules by controlling reaction conditions with precision. This approach not only improves scalability but also enhances reproducibility across different batches.

As interest in natural product-inspired drug discovery grows,(5E)-5-fluoro-N'-[(5-furylcarbonylamino)methyl]-N-methylidenepropanenitrile derivatives have been synthesized as potential bioactive agents derived from structurally related natural products found in plants or microorganisms. These derivatives often exhibit enhanced potency due to modifications that improve binding affinity while maintaining favorable pharmacokinetic properties.

The role of medicinal chemists in designing molecules like(5E)-5-fluoro-N'-[(5-furylcarbonylamino)methyl]-N-methylidenepropanenitrile cannot be overstated; their expertise ensures that each synthetic step contributes meaningfully toward achieving therapeutic efficacy while minimizing unwanted side effects or toxicity profiles associated with drug candidates during early development stages before moving into clinical trials where human subjects are involved under strict regulatory oversight by agencies such as FDA or EMA depending upon regional jurisdiction where testing takes place

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